6-bromoquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromoquinazolin-2(1H)-one derivatives are a class of compounds that have been extensively studied due to their potential biological activities. These compounds have been synthesized through various methods and have been evaluated for their antibacterial, antifungal, antiviral, and anticancer properties. The molecular structure of these derivatives often features a bromine atom at the 6-position of the quinazolinone ring, which is a key structural motif for their biological activities 10.
Synthesis Analysis
The synthesis of this compound derivatives involves several chemical reactions, starting from readily available chemicals. For instance, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized through an efficient process and evaluated for antibacterial activity . Another derivative, 6-bromo-3-propylquinazolin-4-one, was synthesized using phase transfer catalysis conditions and showed good antifungal activity . Additionally, 6-bromomethyl-2-methylquinazolin-4(3H)-one, an important intermediate for anti-cancer drugs, was synthesized with a high yield of 64.8% . These syntheses often involve cyclization, bromination, and other reactions to introduce the bromo group and other substituents onto the quinazolinone core.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one crystallizes in the triclinic system and features hydrogen bonds and π-stacking interactions . The molecular interactions and crystal packing are often analyzed using techniques like Hirshfeld surfaces and fingerprint plots, which provide insights into the stability and interactions within the crystal structure .
Chemical Reactions Analysis
This compound derivatives undergo various chemical reactions, including interactions with nucleophilic reagents. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to give different substituted products . These reactions are crucial for further functionalization of the quinazolinone core and for the synthesis of more complex molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of the bromine atom and other substituents affects properties such as solubility, melting point, and reactivity. The crystal packing and intermolecular interactions also play a significant role in determining the stability and solid-state properties of these compounds . The electrostatic surface potential (ESP) generated using density functional theory provides additional information on the reactivity and interaction potential of these molecules .
Safety and Hazards
6-Bromoquinazolin-2(1H)-one is associated with several safety hazards. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection are recommended .
Zukünftige Richtungen
Quinazoline derivatives, including 6-bromoquinazolin-2(1H)-one, have drawn significant attention in the field of medicinal chemistry due to their diverse biological activities . The development of practical synthesis methods for these compounds could contribute to advancements in pharmaceutical manufacturing and industrial applications .
Eigenschaften
IUPAC Name |
6-bromo-1H-quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUYWQSBQPNNOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591581 |
Source
|
Record name | 6-Bromoquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79885-37-3 |
Source
|
Record name | 6-Bromoquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.